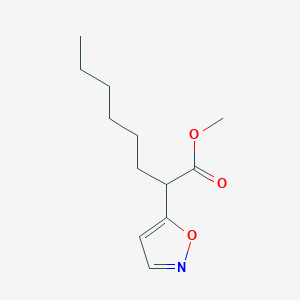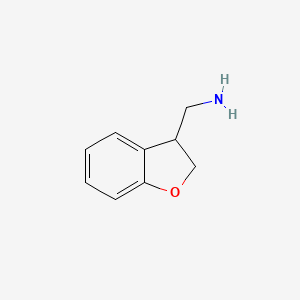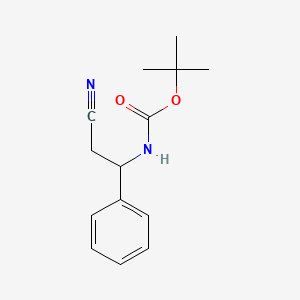
tert-butyl N-(2-cyano-1-phenylethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate: is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is often used as a building block in organic synthesis and has applications in pharmaceuticals, material science, and other scientific research areas.
Mécanisme D'action
Target of Action
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is a complex organic compound. Similar compounds have been found to be involved in osteoclastic bone resorption .
Mode of Action
The compound is a type of tert-butyl carbamate . Carbamates are known to interact with their targets by forming covalent bonds, which can lead to changes in the target’s function .
Biochemical Pathways
Related compounds have been shown to affect pathways involved in bone remodeling .
Pharmacokinetics
The molecular weight of the compound is 246.31 , which may influence its bioavailability and distribution.
Result of Action
Related compounds have been shown to display potent endoprotease activity against fibrinogen at acid ph .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH value has been found to be a crucial factor in the yield of similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-cyano-1-phenylethyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2-cyano-1-phenylethyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions are generally mild, and the product is obtained in good yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification through recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl N-(2-cyano-1-phenylethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions where the cyano group can be replaced by other nucleophiles.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Hydrolysis: N-(2-cyano-1-phenylethyl)amine and tert-butyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: N-(2-amino-1-phenylethyl)carbamate.
Applications De Recherche Scientifique
Tert-butyl N-(2-cyano-1-phenylethyl)carbamate has diverse applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting enzymes like dipeptidyl peptidase-IV (DPP-IV) inhibitors for treating type 2 diabetes.
Organic Synthesis: The compound serves as a building block for more complex molecules in organic synthesis.
Material Science: It is utilized in the development of new materials with specific properties.
Comparaison Avec Des Composés Similaires
- Tert-butyl N-(2-cyanoethyl)carbamate
- Tert-butyl N-(2-cyano-1-cyclohexylethyl)carbamate
- Tert-butyl N-(2-cyano-1-methylpropyl)carbamate
Comparison: Tert-butyl N-(2-cyano-1-phenylethyl)carbamate is unique due to the presence of the phenyl group, which imparts specific chemical and biological properties. Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it valuable in targeted pharmaceutical applications.
Propriétés
IUPAC Name |
tert-butyl N-(2-cyano-1-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-14(2,3)18-13(17)16-12(9-10-15)11-7-5-4-6-8-11/h4-8,12H,9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJNUIQSUXHIRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#N)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]quinoline-4-carboxamide](/img/structure/B2993860.png)
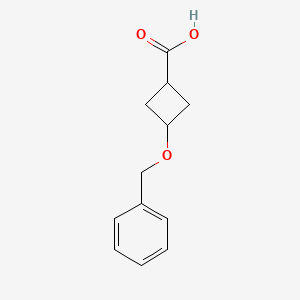
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,4-dihydroxyphenyl)ethanone](/img/structure/B2993862.png)
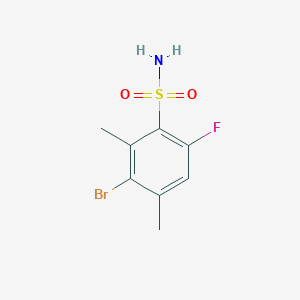
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-ethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2993868.png)
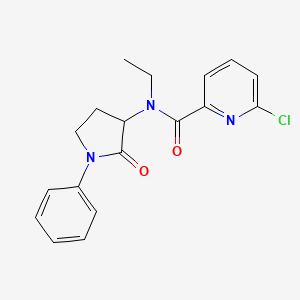
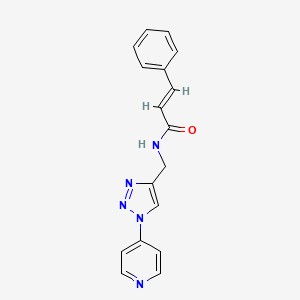
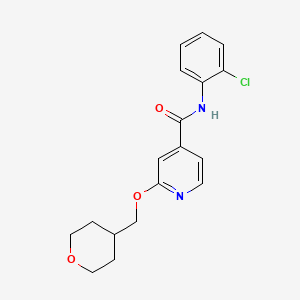
![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2993874.png)
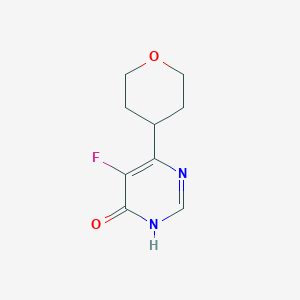
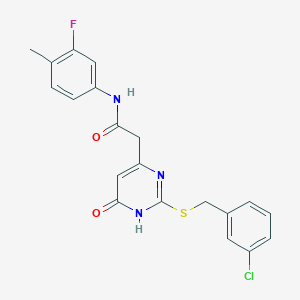
![1-(4-methylpyridin-2-yl)-4-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine](/img/structure/B2993879.png)
